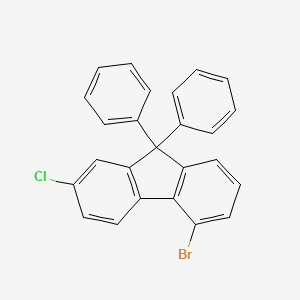

5-Bromo-2-chloro-9,9-diphenyl-9H-fluorene

CAS No.:

Cat. No.: VC13869626

Molecular Formula: C25H16BrCl

Molecular Weight: 431.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H16BrCl |

|---|---|

| Molecular Weight | 431.7 g/mol |

| IUPAC Name | 5-bromo-2-chloro-9,9-diphenylfluorene |

| Standard InChI | InChI=1S/C25H16BrCl/c26-23-13-7-12-21-24(23)20-15-14-19(27)16-22(20)25(21,17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-16H |

| Standard InChI Key | ONOVYQYSVPFVJQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2(C3=C(C4=C2C=C(C=C4)Cl)C(=CC=C3)Br)C5=CC=CC=C5 |

| Canonical SMILES | C1=CC=C(C=C1)C2(C3=C(C4=C2C=C(C=C4)Cl)C(=CC=C3)Br)C5=CC=CC=C5 |

Introduction

Structural and Synthetic Characteristics

Molecular Architecture

The compound features a fluorene backbone—a bicyclic system consisting of two benzene rings fused to a central five-membered ring. The 9-position is substituted with two phenyl groups, while bromine and chlorine occupy the 5- and 2-positions, respectively (Figure 1). This substitution pattern introduces both steric bulk and electronic effects, reducing π-orbital overlap and altering solubility . Theoretical calculations on analogous fluorene derivatives suggest that such halogenation decreases the HOMO-LUMO gap, enhancing charge transport properties in solid-state applications .

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 431.75 g/mol | |

| CAS Number | 2356108-21-7 | |

| Substitution Pattern | 5-Bromo, 2-chloro, 9,9-diphenyl |

Synthesis and Purification

While no direct synthesis protocol for 5-bromo-2-chloro-9,9-diphenyl-9H-fluorene is disclosed in the provided sources, analogous fluorene derivatives are typically synthesized via Sonogashira coupling or Ullmann reactions . For example, 2,7-dibromo-9,9-dihexylfluorene has been reacted with phenylacetylene derivatives under palladium catalysis to yield symmetrical fluorene-based structures . Purification often involves column chromatography with nonpolar solvents (e.g., hexane) followed by recrystallization . Commercial samples of the compound are available at 95% purity, indicating stringent quality control during production .

Physicochemical Properties

Thermal and Solubility Behavior

Data from safety sheets indicate that the compound is a solid at room temperature, though specific melting or boiling points remain uncharacterized . Its solubility in common organic solvents (e.g., dichloromethane, tetrahydrofuran) is inferred from handling recommendations, which advise dust control to prevent inhalation exposure . The diphenyl groups likely enhance solubility in aromatic solvents compared to unsubstituted fluorene.

Spectroscopic Features

Although experimental UV-Vis or NMR data for this specific compound are unavailable, studies on similar halogenated fluorenes reveal absorption maxima in the 300–400 nm range, attributed to π→π* transitions . Density functional theory (DFT) simulations predict that bromine and chlorine substituents redshift absorption by stabilizing the LUMO .

Applications in Optoelectronic Materials

Charge Transport Mechanisms

The compound’s rigid, planar structure facilitates hole transport, while halogen atoms introduce electron-withdrawing effects that balance charge injection . Co-deposition with electron-deficient materials (e.g., 1,3,5-triazine derivatives) could enhance electroluminescence efficiency by promoting exciton confinement .

Regulatory and Environmental Considerations

Disposal Protocols

Waste material must be transferred to licensed disposal facilities to prevent environmental release . Incineration in approved systems with scrubbers is recommended to neutralize hydrogen bromide and chlorine byproducts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume